3-Fluoro-4-(2-hydroxyethanesulfonyl)benzene-1-sulfonamide
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Overview
Description
3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide: is an organic compound with the molecular formula C8H10FNO5S2 It is characterized by the presence of a fluorine atom, a hydroxyethylsulfonyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonation of the benzene ring is carried out using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide or ethylene glycol.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Formation of 3-fluoro-4-(2-carboxyethylsulfonyl)benzenesulfonamide.
Reduction: Formation of 3-fluoro-4-(2-mercaptoethylsulfonyl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonic acid
- 4-(2-hydroxyethylsulfonyl)benzenesulfonamide
- 3-chloro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
108966-76-3 |
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Molecular Formula |
C8H10FNO5S2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C8H10FNO5S2/c9-7-5-6(17(10,14)15)1-2-8(7)16(12,13)4-3-11/h1-2,5,11H,3-4H2,(H2,10,14,15) |
InChI Key |
IAWYFQRAIGYURV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)S(=O)(=O)CCO |
Origin of Product |
United States |
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